molecular formula C13H19NO B3916352 N-(2-isopropyl-6-methylphenyl)propanamide

N-(2-isopropyl-6-methylphenyl)propanamide

Cat. No. B3916352
M. Wt: 205.30 g/mol
InChI Key: HPCSHAXAMGABKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-isopropyl-6-methylphenyl)propanamide, also known as Modafinil, is a wakefulness-promoting agent that is widely used in the treatment of sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a stimulant drug that is known to enhance cognitive function, improve mood, and increase alertness and wakefulness.

Mechanism of Action

The exact mechanism of action of N-(2-isopropyl-6-methylphenyl)propanamide is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This increase in neurotransmitter levels is thought to enhance cognitive function and promote wakefulness.
Biochemical and Physiological Effects:
N-(2-isopropyl-6-methylphenyl)propanamide has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine, norepinephrine, and histamine in the brain, which can improve cognitive function and promote wakefulness. It has also been shown to decrease the levels of gamma-aminobutyric acid (GABA), which can lead to increased alertness and wakefulness.

Advantages and Limitations for Lab Experiments

N-(2-isopropyl-6-methylphenyl)propanamide has a number of advantages and limitations for use in lab experiments. Its ability to enhance cognitive function and promote wakefulness makes it a valuable tool for studying the brain and its functions. However, its stimulant effects can also make it difficult to control for confounding factors in experiments, and it may not be suitable for all types of studies.

Future Directions

There are many potential future directions for research on N-(2-isopropyl-6-methylphenyl)propanamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, such as students or professionals who need to perform at a high level. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-isopropyl-6-methylphenyl)propanamide and its effects on the brain and body.

Scientific Research Applications

N-(2-isopropyl-6-methylphenyl)propanamide has been extensively studied for its potential use in a variety of scientific research applications. It has been shown to enhance cognitive function and memory, improve attention and concentration, and increase motivation and productivity. It has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

N-(2-methyl-6-propan-2-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-12(15)14-13-10(4)7-6-8-11(13)9(2)3/h6-9H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCSHAXAMGABKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC=C1C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.